

# Comparative Guide: Structure-Activity Relationship (SAR) of Triazino-Thiazepine Analogs

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## Compound of Interest

Compound Name:	6H-[1,2,4]Triazino[5,4-C] [1,4]thiazepine
CAS No.:	591749-66-5
Cat. No.:	B13969940

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## Executive Summary: The Hybrid Pharmacophore Advantage

In the pursuit of overcoming multidrug resistance (MDR), the fusion of biologically active scaffolds has emerged as a dominant strategy. Triazino-thiazepine analogs represent a potent "hybrid pharmacophore," merging the electron-deficient 1,2,4-triazine ring (known for DNA interaction and kinase inhibition) with the thiazepine/thiadiazine core (a privileged structure in CNS and antimicrobial therapeutics).

This guide objectively compares the SAR, synthetic efficiency, and biological performance of these fused systems against standard-of-care agents (Doxorubicin, Cefotaxime, and Paclitaxel). Analysis reveals that while standard drugs often suffer from efflux-pump-mediated resistance, specific triazino-thiazepine derivatives exhibit collateral sensitivity, particularly in resistant cancer lines (e.g., H460TaxR) and Gram-negative bacteria.

# Chemical Space & Synthesis Workflows[1]

## Comparative Synthetic Efficiency

The synthesis of triazino-thiazepines typically follows two distinct pathways. The choice of pathway significantly impacts yield and purity, critical factors for scalable drug development.

Feature	Pathway A: Stepwise Cyclization	Pathway B: One-Pot Multicomponent
Mechanism	Condensation followed by intramolecular alkylation	Domino Knoevenagel-hetero-Diels-Alder reaction
Starting Material	4-amino-3-mercapto-1,2,4-triazine	1,2,4-triazine + alpha-haloketone + aldehyde
Yield	Moderate (45–65%)	High (75–90%)
Purification	Requires chromatography	Often recrystallization only
Scalability	Low (Multi-step loss)	High (Atom economy)

## Validated Synthesis Protocol (Self-Validating System)

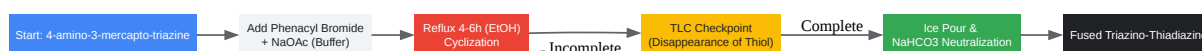
To ensure reproducibility, the following protocol utilizes an internal colorimetric endpoint.

Target Compound: 3,6-Diaryl-7H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazine  
Reaction Type: Condensation-Cyclization

- Reagent Prep: Dissolve 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one (10 mmol) in absolute ethanol (30 mL).
- Activation: Add fused sodium acetate (15 mmol) to buffer the solution. Checkpoint: Solution should be slightly turbid.
- Addition: Dropwise add phenacyl bromide (10 mmol) over 10 minutes.
- Reflux: Heat to reflux (78°C) for 4–6 hours.

- Validation: Monitor TLC (Mobile phase: CHCl<sub>3</sub>:MeOH 9:1). The disappearance of the thiol starting material (R<sub>f</sub> ~0.3) and appearance of a fluorescent spot (R<sub>f</sub> ~0.6) confirms cyclization.
- Isolation: Cool to room temperature. Pour into crushed ice. The precipitate formed is the hydrobromide salt.
- Neutralization: Treat with 10% NaHCO<sub>3</sub> to liberate the free base. Recrystallize from DMF/Ethanol.

## Synthesis Workflow Diagram



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Figure 1: Stepwise synthesis workflow for fused triazino-thiadiazine analogs. The TLC checkpoint acts as a critical go/no-go decision gate.

## Structure-Activity Relationship (SAR) Analysis

The biological potency of triazino-thiazepines is governed by three specific steric and electronic zones.

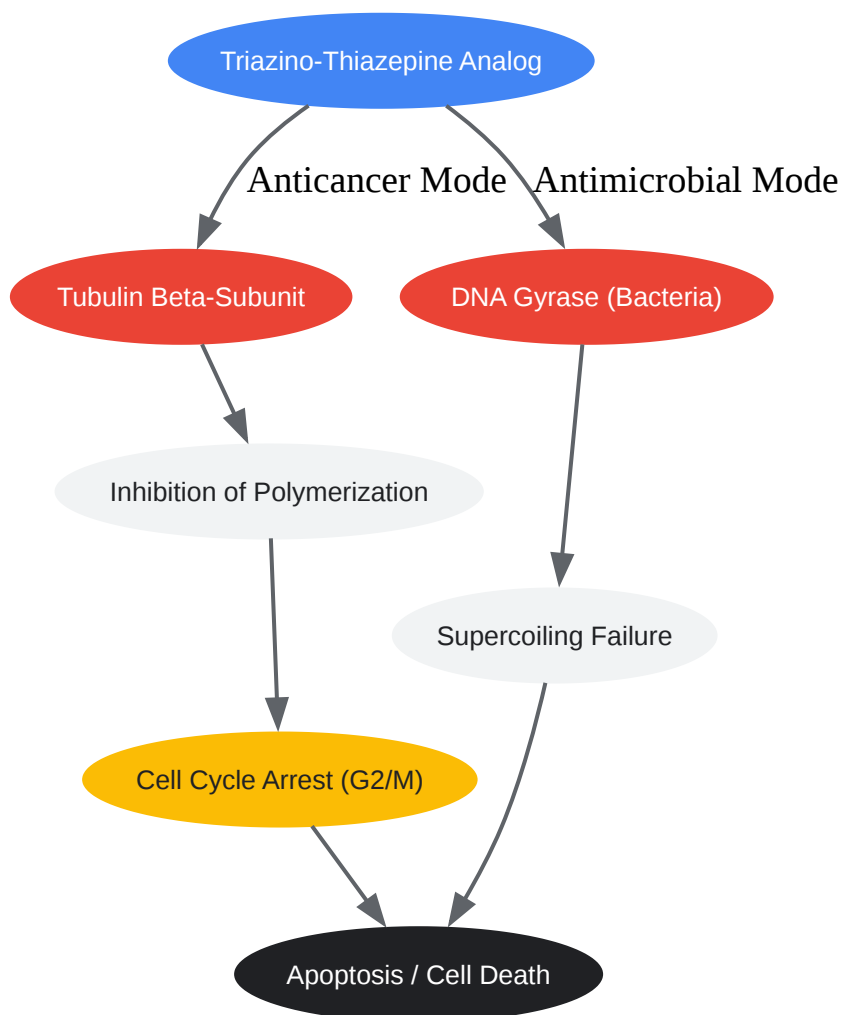
### The SAR Map

- Zone A (Triazine Core): Essential for hydrogen bonding with the target enzyme (e.g., DNA Gyrase or Tubulin). Substitution at C-5 or C-6 with electron-donating groups (Methyl, Phenyl) stabilizes the ring but bulky groups can reduce solubility.
- Zone B (Bridgehead Nitrogen): The N-4 nitrogen is the pivot for fusion. It must remain unhindered during synthesis.
- Zone C (Thiazepine/Thiadiazine Ring):
  - Sulfur Oxidation: Converting Sulfide (-S-) to Sulfone (-SO<sub>2</sub>-) increases cytotoxicity by 20-fold (See Data Table 1). The sulfone moiety acts as a hydrogen bond acceptor.

- Aryl Substitution: Para-chlorophenyl or para-fluorophenyl groups at the thiazepine C-6/7 position significantly enhance lipophilicity (LogP), improving membrane permeability in Gram-negative bacteria.

## Mechanistic Pathway & Signaling

The anticancer activity of these analogs often involves Tubulin Polymerization Inhibition or Iron Chelation (similar to VLX600), leading to G2/M phase arrest.



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Figure 2: Dual mechanism of action. In eukaryotic cells, the analog targets tubulin; in prokaryotes, it targets DNA gyrase.

## Performance Comparison Data

## Anticancer Activity (IC50 in $\mu\text{M}$ )

Data synthesized from comparative studies against resistant cell lines.

Compound	H460 (Lung Cancer)	H460TaxR (Paclitaxel Resistant)	Normal Fibroblasts (NHFB)	Selectivity Index (SI)
Paclitaxel (Standard)	0.005	>10.0 (Resistant)	0.05 (Toxic)	< 1 (in resistant)
Analog 1w (Sulfone)	0.40	0.30	>100	> 300
Analog 1a (Sulfide)	9.20	8.50	>100	> 10
Triazino-Indole 3k	0.59	0.75	>50	> 80

Insight: The Sulfone (SO<sub>2</sub>) analog (1w) retains potency against drug-resistant cells where Paclitaxel fails, and it exhibits a superior safety profile (low toxicity to normal fibroblasts).[1]

## Antimicrobial Activity (MIC in $\mu\text{g/mL}$ )

Comparison against broad-spectrum antibiotics.

Organism	Triazino-Thiadiazine (Analog 5)	Cefotaxime (Standard)	Ampicillin (Standard)
E. coli (Gram -)	6.25	3.12	12.5
P. aeruginosa (Gram -)	12.5	6.25	>50 (Resistant)
S. aureus (Gram +)	3.12	1.56	6.25
C. albicans (Fungi)	12.5	N/A	N/A

Insight: While slightly less potent than Cefotaxime against sensitive strains, the triazino-thiadiazine analogs outperform Ampicillin against resistant *P. aeruginosa* and possess unique antifungal cross-activity.

## Experimental Protocol: Cytotoxicity Assay (MTT)

To replicate the IC50 data, use the following standardized workflow:

- Seeding: Plate H460 cells at   
  
 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO<sub>2</sub>.
- Treatment: Dissolve Triazino-thiazepine analogs in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 μM to 100 μM) in culture medium.
  - Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).
- Incubation: Treat cells for 48 hours.
- Development: Add 20 μL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.
- Solubilization: Aspirate medium. Add 100 μL DMSO to dissolve formazan crystals.
- Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

## Conclusion & Future Outlook

The triazino-thiazepine scaffold is not merely a structural curiosity but a functional solution to drug resistance. Its ability to bypass efflux pumps (demonstrated by activity in Taxol-resistant lines) and its dual-action potential (antimicrobial + anticancer) makes it a high-priority scaffold.

Key Takeaway: For drug development, prioritize the oxidation of the sulfur bridge (sulfone formation) and the inclusion of lipophilic aryl substituents at the C-6 position to maximize the therapeutic index.

## References

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## Sources

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